(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
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Overview
Description
(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its distinct molecular configuration makes it a subject of interest for researchers exploring new synthetic pathways and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core of the compound. This reaction requires precise control of temperature and pressure to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. High-pressure reactors and continuous flow systems are often employed to maintain optimal reaction conditions. The use of chiral catalysts can also be crucial in ensuring the desired stereochemistry is achieved on a large scale.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar unsaturated amine structure.
Carbonyl Compounds: Compounds containing the carbonyl group (C=O), which undergo similar reactions.
Uniqueness
What sets (1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[410]heptane apart is its bicyclic structure and specific stereochemistry, which confer unique chemical and biological properties
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,4R,6R)-1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7+/t13-,14-,15+/m1/s1 |
InChI Key |
BOWJPMUUGHPAAF-VPSUEUMYSA-N |
Isomeric SMILES |
CC(=CC/C=C(\C)/[C@@H]1CC[C@]2([C@@H](C1)O2)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C(C1)O2)C)C |
Origin of Product |
United States |
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